REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[NH:7][CH:8]([CH:9]([CH3:10])[CH3:11])[C:12]([N:13]([CH2:14][CH2:15][c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1)[CH3:22])=[O:23])([CH3:5])([CH3:6])[CH3:24].[C:25](=[O:26])([OH:27])[O-:28].[CH3:35][CH2:36][O:37][C:38](=[O:39])[CH3:40].[CH:31]([OH:32])([CH3:33])[CH3:34].[ClH:30].[Na+:29]>>[NH2:7][CH:8]([CH:9]([CH3:10])[CH3:11])[C:12]([N:13]([CH2:14][CH2:15][c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1)[CH3:22])=[O:23]
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Name
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CC(C)C(NC(=O)OC(C)(C)C)C(=O)N(C)CCc1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C(NC(=O)OC(C)(C)C)C(=O)N(C)CCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
|
CC(C)C(N)C(=O)N(C)CCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |